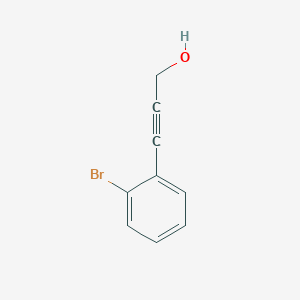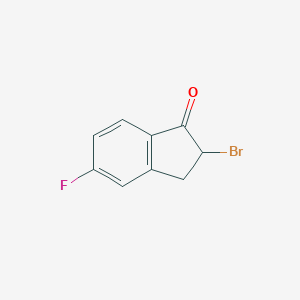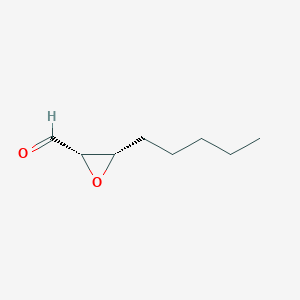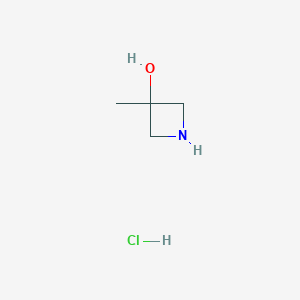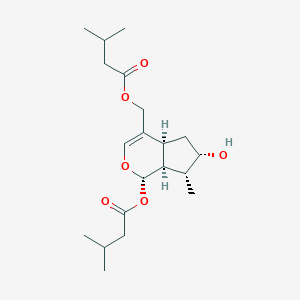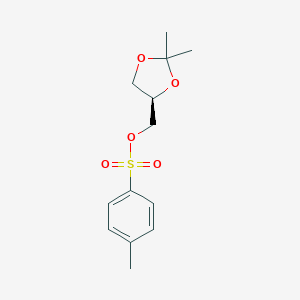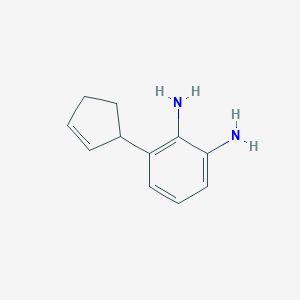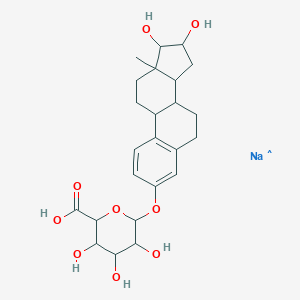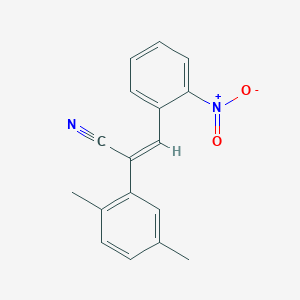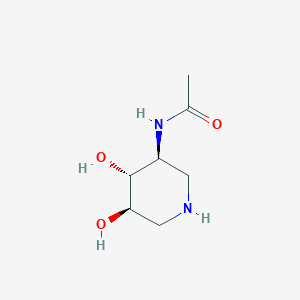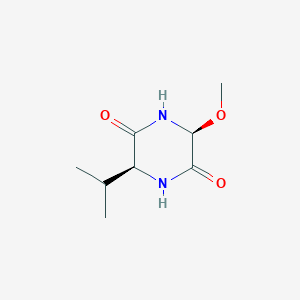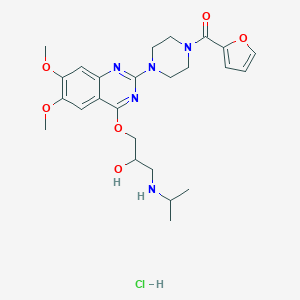![molecular formula C15H20O2 B053847 Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester CAS No. 111404-23-0](/img/structure/B53847.png)
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester, also known as adamantyl acrylate, is a monomer used in the production of various polymers and copolymers. Due to its unique properties, it has found applications in various fields such as coatings, adhesives, and drug delivery systems.
Mécanisme D'action
The mechanism of action of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate is not well understood. However, it is believed that it can interact with biological membranes due to its hydrophobic nature. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate have not been extensively studied. However, it has been reported to have low toxicity and biocompatibility, making it a suitable candidate for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate is its unique properties, which can be tailored for specific applications. It is also readily available and relatively easy to synthesize. However, its high cost and low reactivity can be a limitation for some applications.
Orientations Futures
There are several future directions for the research and development of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate. One of the areas of interest is the synthesis of copolymers with improved properties such as biodegradability and biocompatibility. Another area of interest is the development of polymeric micelles for drug delivery, which can improve the efficacy and safety of various drugs. Additionally, the use of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate in the synthesis of nanoparticles for various applications such as catalysis and sensing is an area of active research.
Méthodes De Synthèse
The synthesis of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate can be achieved through the reaction of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester alcohol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place through an esterification process, resulting in the formation of the monomer. The purity of the final product can be improved through distillation and recrystallization.
Applications De Recherche Scientifique
Adamantyl acrylate has found applications in various scientific research fields such as polymer chemistry, nanotechnology, and drug delivery systems. It can be used as a monomer in the production of various copolymers, which can be tailored for specific applications such as coatings and adhesives. In the field of nanotechnology, it can be used as a building block for the synthesis of nanoparticles. In drug delivery systems, it can be used as a component of polymeric micelles, which can improve the solubility and bioavailability of poorly soluble drugs.
Propriétés
Numéro CAS |
111404-23-0 |
|---|---|
Nom du produit |
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester |
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-13(16)17-12-7-10-6-11(12)15-9-4-3-8(5-9)14(10)15/h2,8-12,14-15H,1,3-7H2 |
Clé InChI |
NLYVZDQUVAHIHC-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
SMILES canonique |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



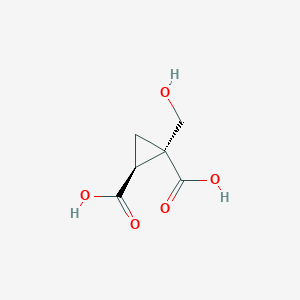
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
